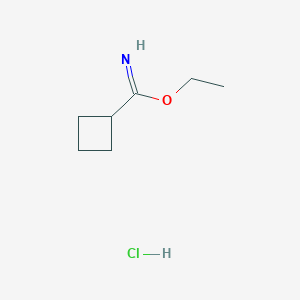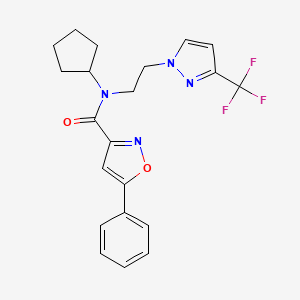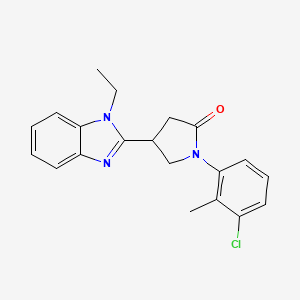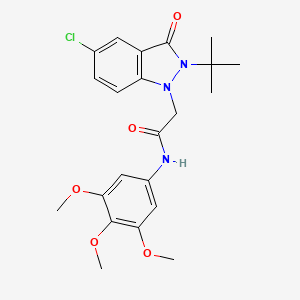
Ethyl cyclobutanecarbimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclobutanecarbimidate hydrochloride is a chemical compound with the CAS Number: 854451-65-3 . It has a molecular weight of 163.65 and its IUPAC name is cyclobutylidene (ethoxy)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl cyclobutanecarbimidate hydrochloride is 1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
Ethyl cyclobutanecarbimidate hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Tandem Catalysis for Asymmetric Coupling
A study highlights the use of a cobalt catalyst to couple ethylene with enynes to produce chiral cyclobutanes. This process is significant as it transforms simple precursors into cyclobutanes, which are found in many biologically important natural products and pharmaceuticals. The cobalt-catalyzed route offers a method to form complex cyclobutanes with all-carbon quaternary centers, starting from inexpensive materials like 1,3-enynes and ethylene (Pagar & RajanBabu, 2018).
Bioactive Cyclobutane-Containing Alkaloids
Research on natural cyclobutane-containing alkaloids and synthetic compounds from terrestrial and marine species reveals over 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. This review underscores the importance of cyclobutane structures in developing therapeutic agents and their diverse biological activities (Dembitsky, 2007).
Cyclobutanes in Drug Candidates
Cyclobutanes are increasingly incorporated into medicinal chemistry due to their unique structural features and chemical inertness, contributing to favorable drug properties. Their application spans from preventing cis/trans-isomerization, replacing larger cyclic systems, to increasing metabolic stability, showcasing the versatility and importance of cyclobutane rings in drug design (van der Kolk et al., 2022).
Synthesis of Purine Nucleosides
The photochemical [2 + 2] cycloaddition of certain furanones to ethylene and acetylene has been utilized to synthesize purine cyclobutane and cyclobutene-fused nucleosides. These nucleoside analogues, containing a halogen atom, were developed to exhibit anti-HIV activity, highlighting the potential of cyclobutane derivatives in antiviral therapies (Flores et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl cyclobutanecarboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTYFGSBCOUVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclobutanecarbimidate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)


![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)


![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)
![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)
![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)
![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)